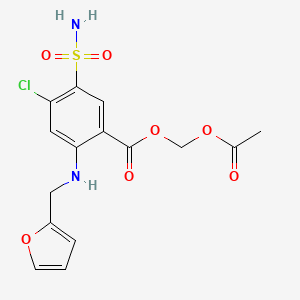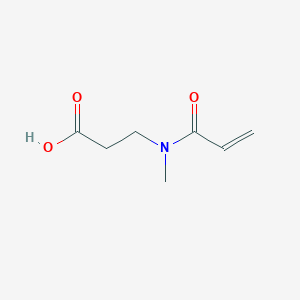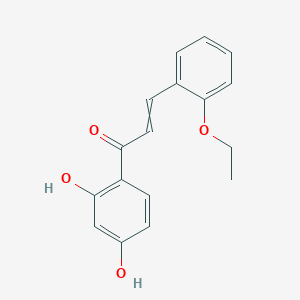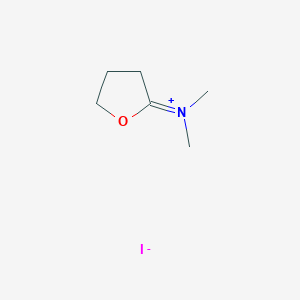![molecular formula C14H16ClN B12542178 Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- CAS No. 143399-68-2](/img/structure/B12542178.png)
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is an organic compound with a complex structure that includes a methanamine group, a chlorophenyl group, and a cyclohexylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- typically involves the reaction of methanamine with 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or related structures.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methanamine, N-[(4-methylphenyl)methylene]-
- Methanamine, N-[(4-methoxyphenyl)methylene]-
- Methanamine, N-[(4-bromophenyl)methylene]-
Uniqueness
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications.
Propiedades
Número CAS |
143399-68-2 |
|---|---|
Fórmula molecular |
C14H16ClN |
Peso molecular |
233.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(cyclohexylidenemethyl)methanimine |
InChI |
InChI=1S/C14H16ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-11H,1-5H2 |
Clave InChI |
RVPQVEOLQKHFPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CN=CC2=CC=C(C=C2)Cl)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)








![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
